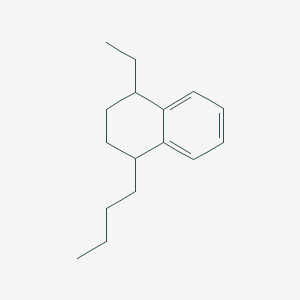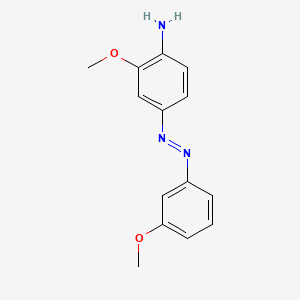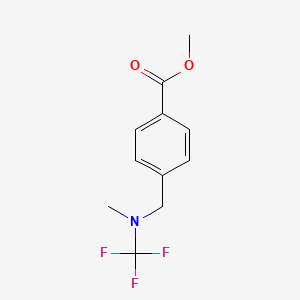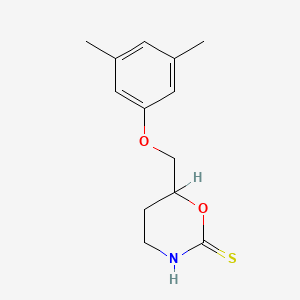![molecular formula C7H13NO3 B13957548 N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide CAS No. 30559-08-1](/img/structure/B13957548.png)
N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide is a chemical compound with the molecular formula C6H10O2 It is known for its unique structure, which includes an oxirane ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide typically involves the reaction of an appropriate epoxide with an isopropyl alcohol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize high-purity starting materials and advanced reaction control systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the oxirane ring into a diol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce diols. Substitution reactions can result in a variety of substituted oxirane derivatives.
Scientific Research Applications
N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules and pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Allyl glycidyl ether: Similar structure with an allyl group instead of an isopropyl group.
Glycidyl allyl ether: Another related compound with a glycidyl group.
Uniqueness
N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide is unique due to its specific combination of an oxirane ring and a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
30559-08-1 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
N-(propan-2-yloxymethyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C7H13NO3/c1-5(2)11-4-8-7(9)6-3-10-6/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
KIBXNPZXDQEFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCNC(=O)C1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



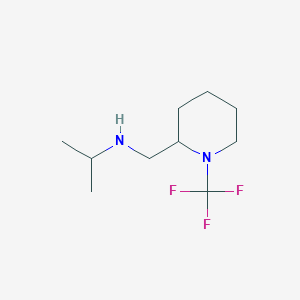
![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)
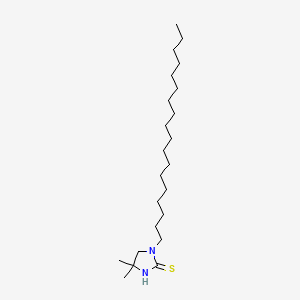


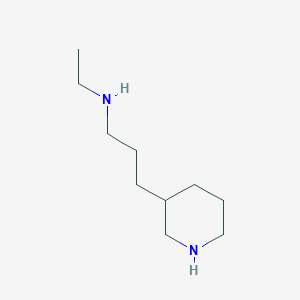
![2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13957514.png)
